molecular formula C15H14O3 B031804 Methyl benzilate CAS No. 76-89-1

Methyl benzilate

Cat. No.: B031804
CAS No.: 76-89-1
M. Wt: 242.27 g/mol
InChI Key: LJFIHTFNTGQZJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl benzilate can be synthesized through the esterification of benzilic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, this compound is produced by reacting benzilic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl benzilate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Alcohols and acid or base catalysts under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Benzilic acid and methanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Methyl benzilate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a pharmaceutical intermediate in the synthesis of drugs.

    Industry: In the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl benzilate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, this compound can act as a substrate or inhibitor, affecting the activity of the enzyme. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Methyl benzilate is similar to other esters of benzilic acid, such as ethyl benzilate and propyl benzilate. it is unique in its specific chemical properties and reactivity. For example, this compound has a higher solubility in methanol compared to its ethyl and propyl counterparts .

List of Similar Compounds

Properties

IUPAC Name

methyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFIHTFNTGQZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058804
Record name Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76-89-1
Record name Methyl benzilate
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Record name Methyl benzilate
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Record name Methyl benzilate
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Record name Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester
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Record name Methyl benzilate
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Synthesis routes and methods I

Procedure details

90 g (0.394 mol) benzilic acid are dissolved in 900 ml acetonitrile and at 5° C. 109.6 g (0.72 mol) of DBU are added dropwise. After the addition of 204.4 g (1.44 mol) of methyl iodide the mixture is stirred for 24 hours at ambient temperature (about 20-23° C.). The solution is evaporated down to the residue, the residue is taken up in diethyl ether and extracted with water. The organic phase is washed with 5% aqueous sodium carbonate solution and water, dried and the solvent is distilled off. The product is purified by recrystallisation from cyclohexane. Yield: 77.19 g white crystals (=81% of theory) Melting point: 74°-76° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
109.6 g
Type
reactant
Reaction Step Two
Quantity
204.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

90 g (0.394 mol) of benzilic acid are dissolved in 900 mL acetonitrile and at 5° C. 109.6 g (0.72 mol) of DBU are added dropwise. After the addition of 204.4 g (1.44 mol) of methyl iodide, the mixture is stirred for 24 hours at ambient temperature (about 20° C. to 23° C.). The solution is evaporated down to the residue, the residue is taken up in diethyl ether and extracted with water. The organic phase is washed with 5% aqueous sodium carbonate solution and water, dried, and the solvent is distilled off. The product is purified by recrystallization from cyclohexane. Yield: 77.19 g of white crystals (81% of theoretical yield); melting point: 74° C.-76° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
109.6 g
Type
reactant
Reaction Step Two
Quantity
204.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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